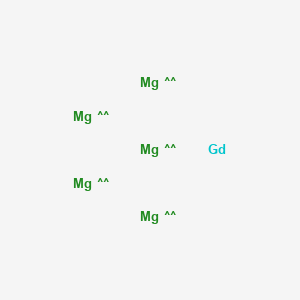
Gadolinium--magnesium (1/5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium–magnesium (1/5) is a binary alloy composed of gadolinium and magnesium in a 1:5 ratio. This compound is part of the broader category of gadolinium-magnesium alloys, which are known for their unique properties, including high specific strength, low density, and excellent corrosion resistance. These properties make gadolinium–magnesium (1/5) particularly valuable in various industrial and biomedical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of gadolinium–magnesium (1/5) typically involves the alloying of gadolinium and magnesium under controlled conditions. One common method is the electrophoretic deposition of gadolinium oxide on anodized magnesium alloy. This process involves the following steps:
Anodization of Magnesium: Magnesium is anodized in an electrolyte solution containing fluoride, silicate, or hydroxide to enhance its surface properties.
Electrophoretic Deposition: Gadolinium oxide is deposited on the anodized magnesium surface using an electrophoretic process.
Sintering: The coated magnesium is sintered at 250°C for 1 hour to form a uniform gadolinium oxide layer.
Industrial Production Methods: In industrial settings, the production of gadolinium–magnesium (1/5) may involve large-scale alloying processes. These processes typically include melting and mixing the constituent metals in a controlled environment to ensure uniform composition and properties. The alloy is then cast into desired shapes and sizes for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium–magnesium (1/5) undergoes several types of chemical reactions, including:
Oxidation: The alloy can oxidize in the presence of oxygen, forming gadolinium oxide and magnesium oxide.
Reduction: Reduction reactions can occur under specific conditions, such as in the presence of reducing agents like hydrogen.
Substitution: Substitution reactions may involve the replacement of magnesium atoms with other metal atoms in the alloy matrix.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal salts or other metal-containing compounds in a molten state.
Major Products:
Oxidation: Gadolinium oxide (Gd2O3) and magnesium oxide (MgO).
Reduction: Pure gadolinium and magnesium metals.
Substitution: Alloys with modified compositions and properties.
Wissenschaftliche Forschungsanwendungen
Gadolinium–magnesium (1/5) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent, enhancing the quality of imaging.
Wirkmechanismus
The mechanism by which gadolinium–magnesium (1/5) exerts its effects varies depending on the application:
MRI Contrast Agent: Gadolinium ions shorten the spin-lattice relaxation time (T1) of water protons, resulting in a brighter signal on T1-weighted MRI images.
Biodegradable Implants: The alloy’s degradation products, such as magnesium ions, promote bone growth and healing, while gadolinium provides antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Gadolinium–aluminum (1/5): Similar in structure but with different mechanical and chemical properties.
Magnesium–zinc (1/5): Known for its high strength and corrosion resistance but lacks the unique magnetic properties of gadolinium–magnesium (1/5).
Uniqueness: Gadolinium–magnesium (1/5) stands out due to its combination of high specific strength, low density, excellent corrosion resistance, and unique magnetic properties. These characteristics make it particularly valuable in applications where both mechanical strength and magnetic properties are essential .
Eigenschaften
CAS-Nummer |
100932-63-6 |
|---|---|
Molekularformel |
GdMg5 |
Molekulargewicht |
278.8 g/mol |
InChI |
InChI=1S/Gd.5Mg |
InChI-Schlüssel |
HGRBPDJQORUXGJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Mg].[Mg].[Mg].[Mg].[Mg].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


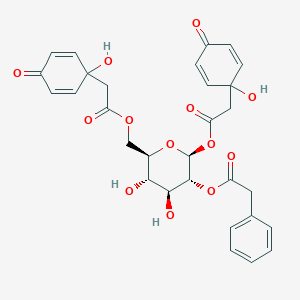
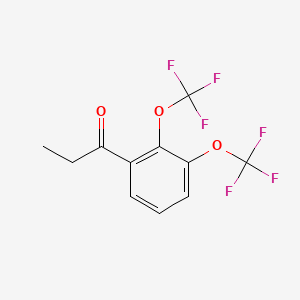
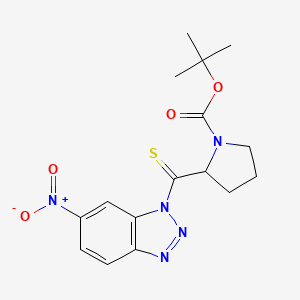

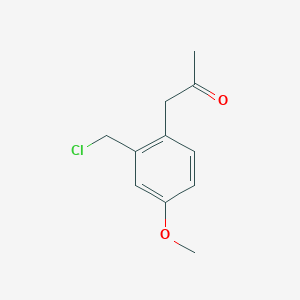
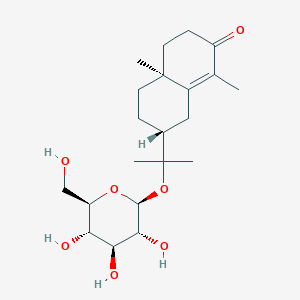
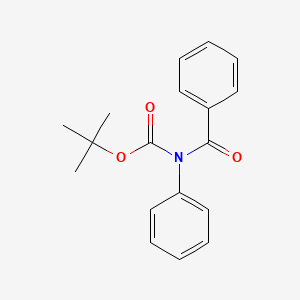
![Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester](/img/structure/B14074839.png)
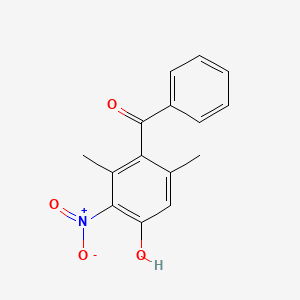
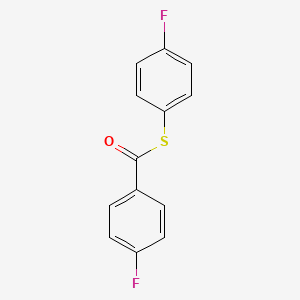
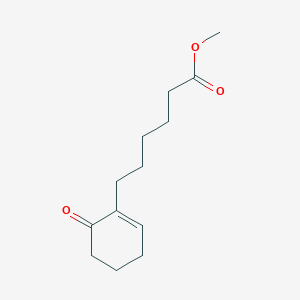
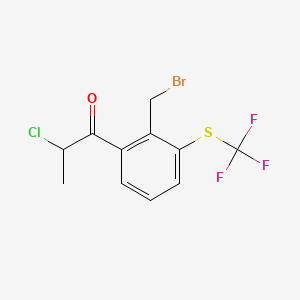
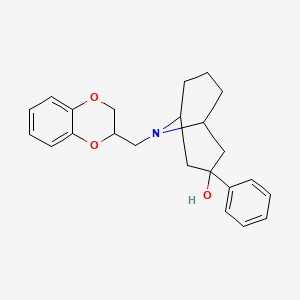
![1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)
